

(R)-Morpholine-2-carboxylic acid chemical properties

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Compound of Interest

Compound Name: (R)-Morpholine-2-carboxylic acid

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An In-depth Technical Guide to the Chemical Properties of **(R)-Morpholine-2-carboxylic Acid**

Introduction

(R)-Morpholine-2-carboxylic acid is a chiral heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug development. Its rigid morpholine scaffold, combined with the carboxylic acid functionality and a defined stereocenter, makes it an important synthon for introducing specific three-dimensional features into bioactive molecules. This document provides a comprehensive overview of its chemical properties, analytical methodologies, and synthetic considerations, tailored for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

(R)-Morpholine-2-carboxylic acid is a non-proteinogenic amino acid analogue. The presence of both a secondary amine (a basic center) and a carboxylic acid (an acidic center) makes it zwitterionic under physiological conditions. The ether oxygen in the morpholine ring influences the electron density on the nitrogen atom, rendering it less basic than analogous cyclic amines like piperidine.^[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of **(R)-Morpholine-2-carboxylic acid**.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₉ NO ₃	[2] [3] [4]
Molecular Weight	131.13 g/mol	[2] [3] [4]
CAS Number	1212396-52-5	[2] [3] [4] [5]
Appearance	Solid (predicted)	-
Melting Point	Data not available. A related compound, 4-Methylmorpholine-2-carboxylic acid, has a predicted melting point of 226.29 °C.	[6]
Boiling Point	Data not available	[5]
pKa	Data not available. Expected to have two pKa values: one for the carboxylic acid (typically ~2-4) and one for the protonated morpholine nitrogen (typically ~7-9). The pKa of the conjugate acid of N-methylmorpholine is 7.41.	[7]
Solubility	Data not available. A related compound, 4-Methylmorpholine-2-carboxylic acid, is slightly soluble in water.	[6]
Canonical SMILES	C1CO--INVALID-LINK--C(=O)O	[3]

Computational Data

Parameter	Value	Source(s)
Topological Polar Surface Area (TPSA)	58.56 Å ²	[2]
LogP (calculated)	-0.9406	[2]
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	3 (or 4, depending on calculation method)	[2] [3]
Rotatable Bonds	1	[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of the unprotected **(R)-Morpholine-2-carboxylic acid** are not extensively published. However, methodologies for its N-protected derivatives are common, as these are stable intermediates for further chemical transformations, such as peptide coupling.

Synthesis of N-Protected (R)-Morpholine-2-carboxylic Acid

The most common synthetic route involves the protection of the morpholine nitrogen. The following is a generalized protocol for the synthesis of N-Cbz-**(R)-Morpholine-2-carboxylic acid**.

Objective: To introduce a benzyloxycarbonyl (Cbz) protecting group onto the nitrogen of **(R)-Morpholine-2-carboxylic acid**.

Materials:

- **(R)-Morpholine-2-carboxylic acid**
- Benzyl chloroformate (Cbz-Cl)
- A suitable base (e.g., Triethylamine, Sodium Bicarbonate)

- An appropriate solvent (e.g., Dichloromethane, THF, or a biphasic system with water)

Procedure:

- Dissolution: Dissolve **(R)-Morpholine-2-carboxylic acid** in the chosen solvent system. If using an aqueous system, a base like sodium bicarbonate is added to deprotonate the carboxylic acid and neutralize the HCl byproduct.
- Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the exothermic reaction.
- Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl) to the stirred solution. If using an organic solvent, a base like triethylamine is added concurrently to act as an acid scavenger.^[8]
- Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 2-5 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, perform an aqueous work-up. This typically involves washing with a dilute acid (e.g., 1M HCl) to remove excess base, followed by extraction with an organic solvent (e.g., Ethyl Acetate).
- Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure N-Cbz-**(R)-Morpholine-2-carboxylic acid**.^[8]

Analytical Characterization

The structure and purity of **(R)-Morpholine-2-carboxylic acid** and its derivatives are confirmed using standard spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Expected signals would include protons of the morpholine ring, typically in the range of δ 3.0–4.5 ppm. The α -proton on the stereocenter would appear as a distinct multiplet. A broad singlet corresponding to the carboxylic acid proton (δ >10 ppm) and the N-H proton would also be visible, although the latter can exchange with D_2O .

- ^{13}C NMR: The spectrum would show five distinct carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically $\delta > 170$ ppm). The other four carbons of the morpholine ring would appear in the aliphatic region (typically δ 40-70 ppm).

2. Infrared (IR) Spectroscopy:

- A broad O-H stretch from the carboxylic acid is expected in the range of 2500–3300 cm^{-1} .^[9]
- A strong C=O stretch from the carbonyl group of the carboxylic acid will be present around 1700–1725 cm^{-1} .^[9]
- A C-O-C stretch from the ether linkage will appear in the 1050–1250 cm^{-1} region.^[9]
- An N-H bend for the secondary amine would be expected around 1500-1650 cm^{-1} .

3. Mass Spectrometry (MS):

- Electrospray Ionization (ESI): In positive ion mode, the molecular ion peak $[\text{M}+\text{H}]^+$ would be observed at m/z 132.06. In negative ion mode, the $[\text{M}-\text{H}]^-$ peak would be at m/z 130.05. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

4. Chiral Analysis:

- Optical Rotation: The specific rotation $([\alpha]\text{D})$ is measured to confirm the enantiomeric purity of the (R)-isomer.
- Chiral HPLC: High-Performance Liquid Chromatography using a chiral stationary phase can be employed to determine the enantiomeric excess (ee) by separating the (R) and (S) enantiomers.

Visualized Workflows

Synthesis Workflow for N-Protection

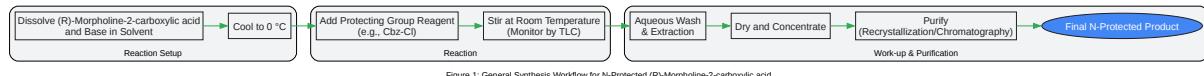


Figure 1: General Synthesis Workflow for N-Protected (R)-Morpholine-2-carboxylic acid

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Analytical Characterization Workflow

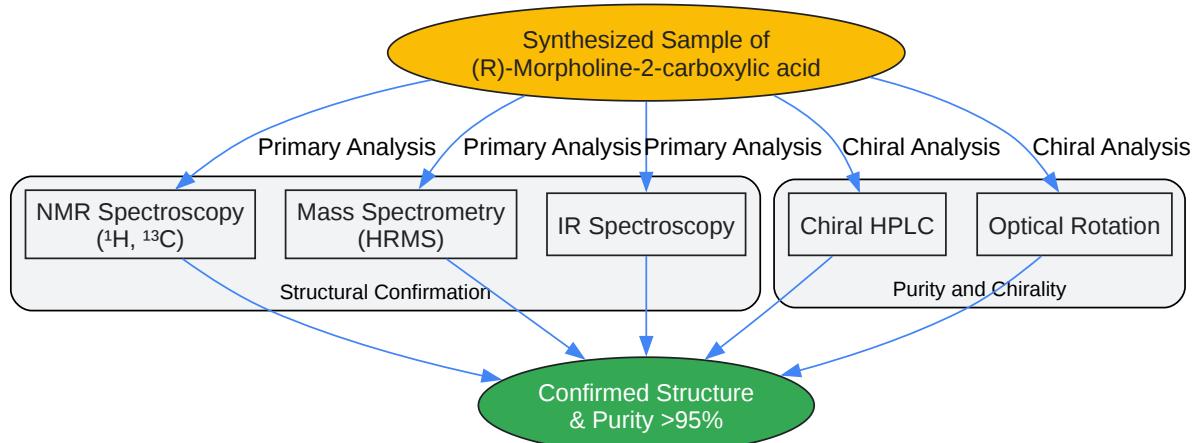


Figure 2: Analytical Workflow for Structural Elucidation and Purity Assessment

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Figure 2: Analytical Workflow for Structural Elucidation and Purity Assessment

Applications in Drug Development

(R)-Morpholine-2-carboxylic acid is utilized as a constrained amino acid surrogate in peptidomimetics. Its defined stereochemistry and rigid conformation can help in:

- Improving Metabolic Stability: The morpholine backbone is resistant to enzymatic degradation compared to natural peptide bonds.
- Enhancing Binding Affinity: The fixed conformation can lock a molecule into a bioactive shape, leading to stronger interactions with biological targets like enzymes or receptors.
- Modulating Physicochemical Properties: The inclusion of the morpholine moiety can alter properties such as solubility and lipophilicity, which are critical for pharmacokinetic profiles. [10]

Morpholine-containing structures are found in numerous approved drugs, such as the antibiotic Linezolid and the anticancer agent Gefitinib, highlighting the significance of this heterocyclic system in modern pharmacology.[1][11]

Safety and Handling

(R)-Morpholine-2-carboxylic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Commercially available products are typically for research use only.[8] It is recommended to store the compound in a cool, dry, and dark place, often under refrigeration (2-8 °C).[3]

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